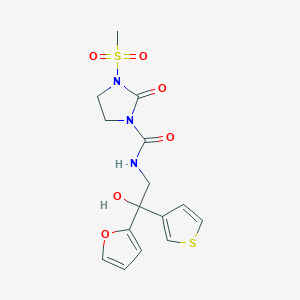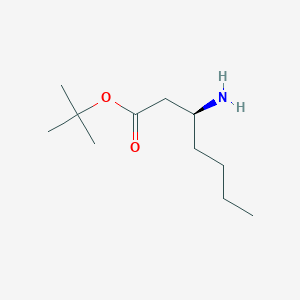![molecular formula C21H20F2N2O2S2 B2411713 (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 1327568-73-9](/img/structure/B2411713.png)
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the spectroscopic data. For instance, the NMR data provides information about the chemical environment of the atoms in the molecule . The mass spectrometry data provides information about the molecular weight of the compound .Scientific Research Applications
Enzymatic Treatment of Organic Pollutants
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone may be relevant in the field of environmental remediation, particularly in the enzymatic treatment of organic pollutants. Enzymatic approaches have shown promise in addressing the recalcitrant nature of certain pollutants, transforming them efficiently in the presence of redox mediators. The specificity of enzymes like laccases and peroxidases, in combination with redox mediators, significantly enhances the degradation efficiency of stubborn compounds, suggesting that similar complex organic structures could also be targeted using this method (Husain & Husain, 2007).
Pharmacokinetics and Pharmacodynamics in Drug Development
The compound may also be of interest in pharmacokinetics and pharmacodynamics, as its structure is complex and may interact with various biological pathways. For instance, understanding the chemical structure, properties, and analytical methods of compounds like Bilastine, which shares some structural characteristics, can provide insights into the compound's behavior in biological systems. Such information is crucial for developing new drugs, ensuring their effectiveness, and understanding their behavior in different biological matrices (Sharma et al., 2021).
Advanced Oxidation Processes in Environmental Treatment
The compound's potential interaction with advanced oxidation processes (AOPs) could be significant, especially in environmental applications like water treatment. AOPs are used to degrade recalcitrant compounds in water, and understanding the degradation pathways, by-products, and biotoxicity of these processes is critical. Studies in this domain can help in enhancing the degradation efficiency of complex compounds like this compound, ensuring environmental safety (Qutob et al., 2022).
Understanding Enzyme-Redox Mediator Systems
The role of enzyme-redox mediator systems in the remediation of aromatic compounds is an area of ongoing research. The unique structure of this compound may make it a candidate for studies focusing on the interaction between such systems and complex organic molecules. These studies could pave the way for new methods of treating industrial effluents and wastewater, enhancing the range and efficiency of substrate degradation (Husain & Husain, 2007).
Future Directions
properties
IUPAC Name |
[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O2S2/c1-2-28-17-6-4-3-5-15(17)20(26)25-9-7-14(8-10-25)27-21-24-19-16(23)11-13(22)12-18(19)29-21/h3-6,11-12,14H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUXOCTTZYNOFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Dimethylamino)phenyl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2411633.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2411635.png)
![N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2411637.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)

![Tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate](/img/structure/B2411640.png)

![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)

